

A Comprehensive Guide to Fatty Acid Nomenclature and Classification

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the nomenclature and classification systems for fatty acids, crucial for professionals in research, science, and drug development. Understanding these systems is fundamental for interpreting biochemical data, designing experiments, and developing therapeutic agents that target lipid metabolism.

Fatty Acid Nomenclature Systems

Fatty acids are aliphatic carboxylic acids, vital as energy sources and as integral components of cellular structures.[1] The naming and identification of these molecules follow several conventions, each with specific applications in different scientific contexts.[2]

Systematic (IUPAC) Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming fatty acids based on their chemical structure.[3] The name is derived from the parent hydrocarbon, with the "-e" ending replaced by "-oic acid".[3] For instance, a saturated fatty acid with 18 carbons is named octadecanoic acid. The position of double bonds in unsaturated fatty acids is indicated by a numeral preceding the "-enoic" suffix, denoting the carbon atom where the double bond begins, counting from the carboxyl group as carbon 1.[3]

Common Names

Many fatty acids are known by their common names, which are often derived from their original source.^[3] For example, palmitic acid is abundant in palm oil, and oleic acid is a major component of olive oil.^{[1][3]} While less systematic, these names are widely used in literature and must be familiar to researchers.^[3]

Shorthand Notation

A shorthand notation is commonly used to describe the structure of fatty acids succinctly. This system provides the number of carbon atoms and the number of double bonds, separated by a colon. For example, an 18-carbon fatty acid with one double bond is denoted as 18:1.

Delta (Δ) and Omega (ω) Nomenclature for Unsaturated Fatty Acids

Two primary systems are used to specify the location of double bonds in unsaturated fatty acids: the delta (Δ) and omega (ω) systems.^{[4][5]}

- **Delta (Δ) Nomenclature:** This system indicates the position of double bonds by counting from the carboxyl ($-\text{COOH}$) end of the fatty acid.^{[2][5]} The symbol Δ is followed by a superscript number indicating the first carbon of the double bond. For example, oleic acid (18:1) has its double bond starting at the 9th carbon from the carboxyl end, so its delta notation is 18:1 Δ^9 .^[6]
- **Omega (ω) or n- Nomenclature:** Widely used in nutrition and physiology, this system counts from the methyl ($-\text{CH}_3$) or omega end of the fatty acid chain.^{[4][7]} The position of the first double bond determines the fatty acid's classification. For instance, linoleic acid (18:2) has its first double bond six carbons from the omega end, classifying it as an omega-6 fatty acid.^[8] This system is particularly important as the omega classification of a fatty acid cannot be altered by metabolic processes in the human body.^[3]

Classification of Fatty Acids

Fatty acids are categorized based on several key structural features, including the presence and number of double bonds, the length of their carbon chain, and their essentiality in the diet.^{[8][9]}

Based on Saturation

- Saturated Fatty Acids (SFAs): These fatty acids have no double bonds in their hydrocarbon chain.[\[10\]](#) They are "saturated" with hydrogen atoms.
- Monounsaturated Fatty Acids (MUFAs): These contain one carbon-carbon double bond.[\[9\]](#)
- Polyunsaturated Fatty Acids (PUFAs): These have two or more carbon-carbon double bonds.[\[9\]](#) The double bonds in naturally occurring unsaturated fatty acids are typically in the cis configuration, which introduces a kink in the fatty acid chain.[\[11\]](#)

Based on Chain Length

Fatty acids are also classified by the length of their carbon chain:[\[9\]](#)[\[10\]](#)

- Short-Chain Fatty Acids (SCFAs): Fewer than 6 carbon atoms.[\[9\]](#)
- Medium-Chain Fatty Acids (MCFAs): 6 to 12 carbon atoms.[\[10\]](#)
- Long-Chain Fatty Acids (LCFAs): 13 to 21 carbon atoms.[\[10\]](#)
- Very Long-Chain Fatty Acids (VLCFAs): 22 or more carbon atoms.[\[10\]](#)

Essential and Non-Essential Fatty Acids

- Essential Fatty Acids: These cannot be synthesized by the human body and must be obtained from the diet.[\[11\]](#) The two primary essential fatty acids are linoleic acid (an omega-6 fatty acid) and α -linolenic acid (an omega-3 fatty acid).[\[11\]](#)
- Non-Essential Fatty Acids: These can be synthesized by the body.[\[9\]](#)

Quantitative Data of Common Fatty Acids

The physical properties of fatty acids, such as melting point, are influenced by their chain length and degree of saturation. Saturated fatty acids have higher melting points than unsaturated fatty acids of the same chain length. The presence of cis double bonds in unsaturated fatty acids introduces bends in the chain, preventing them from packing closely together and thus lowering their melting point.[\[12\]](#)

Fatty Acid	Shorthand Notation	Type	Melting Point (°C)
Lauric Acid	12:0	Saturated	44
Myristic Acid	14:0	Saturated	58
Palmitic Acid	16:0	Saturated	63
Stearic Acid	18:0	Saturated	70
Oleic Acid	18:1 Δ^9	Monounsaturated	16
Linoleic Acid	18:2 $\Delta^9,^{12}$	Polyunsaturated	-5
α -Linolenic Acid	18:3 $\Delta^9,^{12},^{15}$	Polyunsaturated	-11
Arachidonic Acid	20:4 $\Delta^5,^8,^{11},^{14}$	Polyunsaturated	-49.5
Eicosapentaenoic Acid (EPA)	20:5 $\Delta^5,^8,^{11},^{14},^{17}$	Polyunsaturated	-54
Docosahexaenoic Acid (DHA)	22:6 $\Delta^4,^7,^{10},^{13},^{16},^{19}$	Polyunsaturated	-44

Table 1: Melting points of common fatty acids.[\[13\]](#)[\[14\]](#)

The composition of fatty acids varies significantly among different dietary fats and oils.

Oil/Fat	Saturated (%)	Monounsaturated (%)	Polyunsaturated (%)
Canola Oil	7.46	64.1	28.49
Olive Oil	14.19	74.99	10.82
Soybean Oil	16.27	23.69	60.0
Corn Oil	13.6	28.97	57.43
Sunflower Oil	10.79	20.42	68.8
Coconut Oil	91.92	6.16	1.91
Palm Oil	51.57	38.7	9.73
Butter	68.1	27.87	4.0
Lard	41.1	47.23	11.73

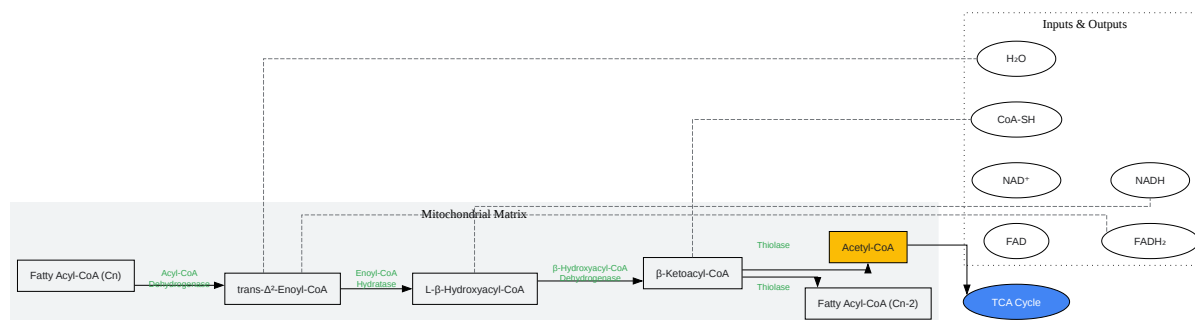
Table 2: Fatty acid composition of common dietary oils and fats.[\[2\]](#)[\[15\]](#)

Key Metabolic and Signaling Pathways

Fatty acids are central to several critical metabolic and signaling pathways.

Beta-Oxidation

Beta-oxidation is the catabolic process by which fatty acid molecules are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH₂.[\[4\]](#)[\[16\]](#) This pathway is a major source of cellular energy.

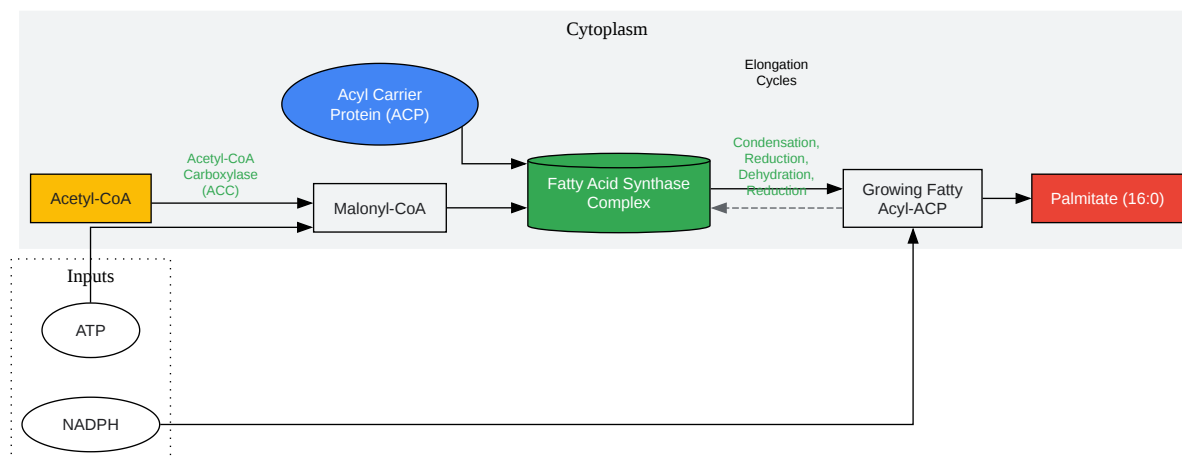


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Beta-Oxidation Pathway

Fatty Acid Biosynthesis

Fatty acid synthesis is the anabolic process of creating fatty acids from acetyl-CoA and malonyl-CoA, primarily occurring in the cytoplasm.[9][17]

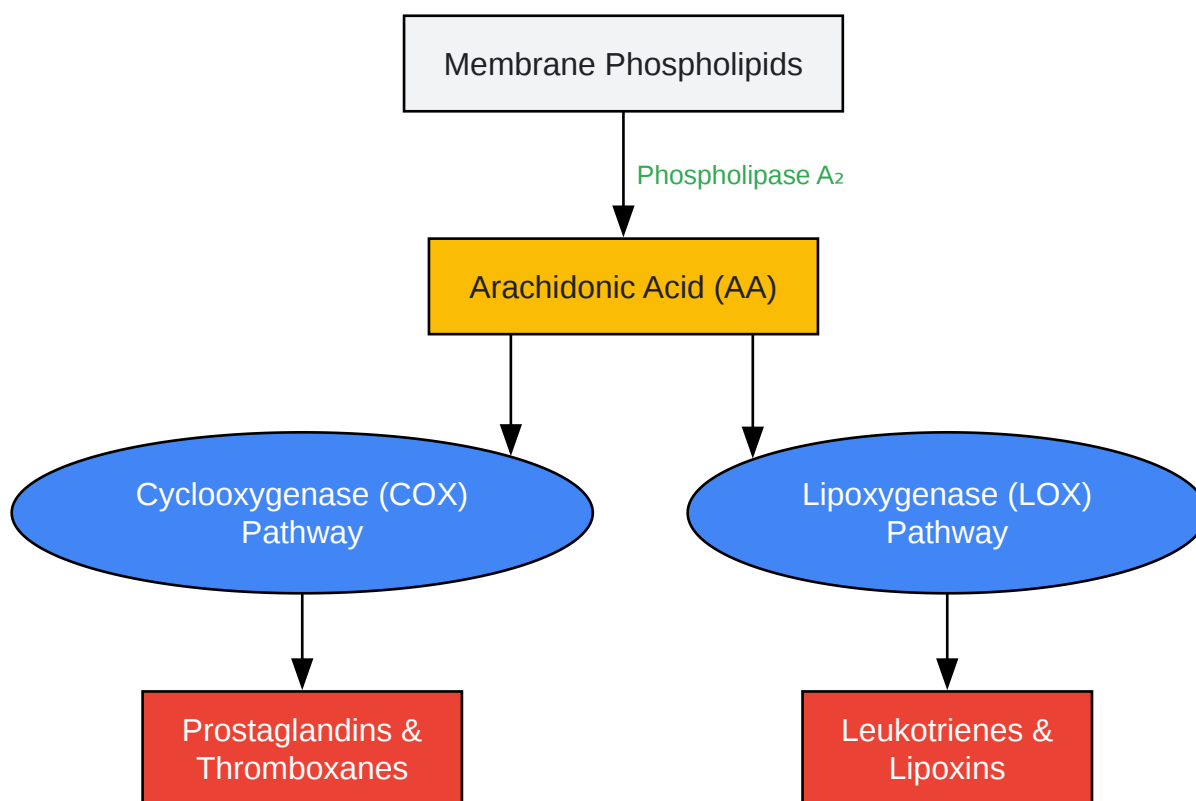


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Fatty Acid Biosynthesis

Eicosanoid Synthesis

Eicosanoids are potent signaling molecules derived from 20-carbon polyunsaturated fatty acids, primarily arachidonic acid.[8] They play crucial roles in inflammation, immunity, and central nervous system function.[18]



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Eicosanoid Synthesis Pathway

Experimental Protocols for Fatty Acid Analysis

Accurate analysis of fatty acid composition is critical in many research and industrial settings. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are two of the most powerful and widely used techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMES)

GC-MS is a gold-standard method for the quantitative analysis of fatty acids. Fatty acids are typically derivatized to their more volatile methyl esters (FAMES) prior to analysis.^[19]

Methodology:

- **Lipid Extraction:** Lipids are extracted from the sample matrix using a solvent system, typically a mixture of chloroform and methanol.

- Saponification: The extracted lipids are saponified (hydrolyzed) using a base (e.g., methanolic NaOH) to release the free fatty acids from their glycerol backbone.
- Methylation: The free fatty acids are converted to FAMES. A common method involves the use of boron trifluoride (BF_3) in methanol.^[19]
 - To approximately 100 mg of the extracted lipid sample, add 2 mL of 0.5 N methanolic NaOH.
 - Heat the mixture in a sealed tube at 100°C for 5 minutes.
 - After cooling, add 2 mL of 14% BF_3 -methanol solution and heat again at 100°C for 5 minutes.
 - Cool the sample and add 2 mL of hexane and 1 mL of saturated NaCl solution.
 - Vortex the mixture and centrifuge to separate the layers. The upper hexane layer containing the FAMES is collected for GC-MS analysis.
- GC-MS Analysis:
 - Injection: 1 μL of the FAMES extract is injected into the GC.
 - Column: A capillary column with a polar stationary phase (e.g., biscyanopropyl polysiloxane) is typically used for the separation of FAMES, including cis and trans isomers.
 - Oven Temperature Program: A temperature gradient is employed to separate the FAMES based on their boiling points and polarity. A typical program might start at 100°C, hold for 4 minutes, then ramp to 240°C at 3°C/min, and hold for 15 minutes.
 - Carrier Gas: Helium is commonly used as the carrier gas.
 - Mass Spectrometry: The eluting FAMES are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio, allowing for identification and quantification.



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GC-MS Workflow for FAME Analysis

High-Performance Liquid Chromatography (HPLC) Analysis of Fatty Acids

HPLC is a versatile technique for fatty acid analysis, particularly for less volatile or heat-sensitive fatty acids.[20] Reversed-phase HPLC is the most common mode used.[20]

Methodology:

- Sample Preparation:
 - Extraction: Similar to GC-MS, lipids are first extracted from the sample.
 - Saponification: The extracted lipids are saponified to yield free fatty acids.
 - Derivatization (Optional but Recommended): To enhance detection, especially with UV-Vis or fluorescence detectors, the carboxyl group of the fatty acids can be derivatized.[20] Phenacyl esters are common derivatives for UV detection.
 - The dried fatty acid sample is dissolved in acetonitrile.
 - A derivatizing agent (e.g., 2-bromoacetophenone) and a catalyst (e.g., a crown ether) are added.
 - The mixture is heated to facilitate the reaction.
- HPLC Analysis:
 - Column: A reversed-phase C18 column is typically used.[21]
 - Mobile Phase: A gradient of acetonitrile and water is commonly employed.[21]

- Detection:
 - UV Detection: If the fatty acids have been derivatized with a UV-absorbing chromophore, a UV detector set at the appropriate wavelength (e.g., 254 nm for phenacyl esters) is used.[21]
 - Evaporative Light Scattering Detector (ELSD): An ELSD can be used for the detection of underivatized fatty acids, as it does not require the analyte to have a chromophore. [22]
- Quantification: The concentration of each fatty acid is determined by comparing its peak area to that of a known standard.



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HPLC Workflow for Fatty Acid Analysis

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